3-Iodo-6-(2-methoxyethoxy)pyridazine
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Overview
Description
3-Iodo-6-(2-methoxyethoxy)pyridazine is a heterocyclic compound that contains a pyridazine ring substituted with an iodine atom at the 3-position and a 2-methoxyethoxy group at the 6-position. Pyridazine derivatives are known for their unique physicochemical properties, which make them valuable in various fields, including medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-6-(2-methoxyethoxy)pyridazine typically involves the iodination of a pyridazine precursor followed by the introduction of the 2-methoxyethoxy group. One common method involves the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the desired position on the pyridazine ring. The 2-methoxyethoxy group can be introduced through nucleophilic substitution reactions using appropriate reagents and conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination and substitution reactions, optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Iodo-6-(2-methoxyethoxy)pyridazine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom or other functional groups.
Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridazines, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
3-Iodo-6-(2-methoxyethoxy)pyridazine has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for drug design and development.
Materials Science: The compound’s physicochemical properties make it suitable for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Biological Research: The compound can be used as a probe or ligand in biological studies to investigate molecular interactions and pathways.
Mechanism of Action
The mechanism of action of 3-Iodo-6-(2-methoxyethoxy)pyridazine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways involved can vary depending on the specific derivative and its intended use .
Comparison with Similar Compounds
Similar Compounds
3-Iodo-6-methoxypyridazine: Similar structure but lacks the 2-methoxyethoxy group.
3-Iodo-6-ethoxypyridazine: Similar structure but has an ethoxy group instead of the 2-methoxyethoxy group.
3-Iodo-6-(2-ethoxyethoxy)pyridazine: Similar structure but has a 2-ethoxyethoxy group instead of the 2-methoxyethoxy group.
Uniqueness
3-Iodo-6-(2-methoxyethoxy)pyridazine is unique due to the presence of both the iodine atom and the 2-methoxyethoxy group, which confer distinct physicochemical properties and reactivity. These features make it a valuable compound for various applications, particularly in drug design and materials science .
Properties
Molecular Formula |
C7H9IN2O2 |
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Molecular Weight |
280.06 g/mol |
IUPAC Name |
3-iodo-6-(2-methoxyethoxy)pyridazine |
InChI |
InChI=1S/C7H9IN2O2/c1-11-4-5-12-7-3-2-6(8)9-10-7/h2-3H,4-5H2,1H3 |
InChI Key |
USWICYBGPDBXHN-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC1=NN=C(C=C1)I |
Origin of Product |
United States |
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